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N7-methylguanosine (m7G) is a highly conserved and critical post-transcriptional RNA

modification found across all domains of life: Eukaryota, Prokaryota, and Archaea.[1] This

positively charged modification, where a methyl group is added to the N7 position of guanine,

plays a pivotal role in numerous aspects of RNA metabolism, from mRNA processing and

translation to the structural stability of non-coding RNAs.[2][3] Dysregulation of m7G

modification has been increasingly linked to human diseases, including cancer and

neurological disorders, making its study a key area of interest in drug development and

molecular biology.[4]

This guide provides an objective, data-supported comparison of m7G function and biosynthesis

across species, detailing the enzymes involved, the functional consequences, and the

experimental methodologies used to investigate this vital epitranscriptomic mark.

Function of m7G: A Tale of Three Domains
The function of m7G is multifaceted and varies significantly depending on its location within the

RNA molecule and the organism. It is most famously known as the 5' cap on eukaryotic mRNA,

but it also occurs at internal positions within mRNA, transfer RNA (tRNA), and ribosomal RNA

(rRNA).
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In Eukaryotes: m7G is ubiquitous. The 5' m7G cap on mRNA is essential for almost every

stage of its life, including splicing, nuclear export, and protection from degradation.[5]

Crucially, it serves as the binding site for the eukaryotic translation initiation factor 4E

(eIF4E), a rate-limiting step for cap-dependent translation. Internal m7G modifications are

also found in:

tRNA: Located at position G46 in the variable loop, m7G forms a tertiary base pair that

stabilizes the L-shaped structure of the tRNA, preventing its degradation and ensuring

translational fidelity.

rRNA: In human 18S rRNA, m7G at position 1639 is involved in ribosome biogenesis and

the maturation of the 40S ribosomal subunit.

mRNA & miRNA: Internal m7G modifications have been identified within mammalian

mRNA and have been implicated in regulating mRNA translation and microRNA (miRNA)

processing.

In Prokaryotes (Bacteria): Bacteria lack the 5' cap structure on their mRNAs. The primary

role of m7G is in non-coding RNAs.

tRNA: Similar to eukaryotes, m7G at position 46 (m7G46) is a conserved modification that

stabilizes tRNA structure. In thermophilic bacteria like Thermus thermophilus, this

modification is critical for cell viability at high temperatures by influencing a network of

other tRNA modifications.

rRNA: m7G modifications in bacterial 16S rRNA have been linked to aminoglycoside

resistance. Recent studies have also provided evidence for internal m7G in E. coli mRNA.

In Archaea: The study of m7G in archaea is less extensive. While m7G has been detected,

its distribution and the enzymes responsible are not as well-characterized.

tRNA: m7G is found in the tRNA of some archaea, though its presence is not universal

across all species. For instance, it was notably absent in early analyses of Methanococcus

vannielii tRNAs.

rRNA: A recent study identified an m7G modification in the P loop of the 23S rRNA peptidyl

transferase center in the hyperthermophile Thermococcus kodakarensis, suggesting a role
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in ribosome function under extreme conditions.

Biosynthesis of m7G: Diverse Enzymatic Strategies
The synthesis of m7G is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent

methyltransferases. The enzymatic machinery differs significantly between RNA types and

across the domains of life.

Eukaryotes: Eukaryotes employ distinct, specialized enzyme complexes for different RNA

substrates.

mRNA 5' Cap: The m7G cap is added co-transcriptionally by a capping enzyme complex,

with the final methylation step catalyzed by the RNA guanine-N7-methyltransferase

(RNMT), which forms a stable complex with the RNMT-activating mini-protein (RAM).

tRNA (m7G46): This modification is installed by a heterodimeric complex. In yeast, this

complex consists of Trm8 and Trm82. In humans and other mammals, the orthologous

complex is composed of Methyltransferase-like 1 (METTL1) and WD repeat-containing

protein 4 (WDR4).

rRNA (m7G1639): The methylation of human 18S rRNA is performed by the WBSCR22-

TRMT112 complex.

Prokaryotes (Bacteria): The bacterial tRNA (m7G46) methyltransferase, known as TrmB, is

structurally simpler than its eukaryotic counterpart. It functions as a monomer or a

homodimer, unlike the heterodimeric eukaryotic complexes.

Archaea: Archaeal m7G methyltransferases have not been extensively characterized,

although homologs of bacterial TrmB exist. The enzyme responsible for the m7G

modification in the 23S rRNA of T. kodakarensis was recently identified.

Quantitative Data Summary
The following tables summarize key quantitative data regarding m7G biosynthesis and

function.

Table 1: Comparison of m7G Methyltransferases Across Species
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Domain
Organism
(Example)

RNA Type Position
Enzyme/Co
mplex

Key
Features

Eukaryota
Homo

sapiens
mRNA 5' Cap RNMT/RAM

Co-

transcriptiona

l capping

Homo

sapiens
tRNA G46

METTL1/WD

R4

Heterodimer,

dysregulated

in cancer.

Homo

sapiens
18S rRNA G1639

WBSCR22/T

RMT112

Required for

40S ribosome

biogenesis.

S. cerevisiae

(Yeast)
tRNA G46 Trm8/Trm82

Heterodimer,

required for

growth under

heat stress.

Prokaryota E. coli tRNA G46 TrmB
Monomer or

homodimer.

E. coli 16S rRNA G527 RsmG

Confers

aminoglycosi

de

resistance.

Archaea
T.

kodakarensis
23S rRNA G2535 TK0008

Implicated in

ribosome

function at

high

temperatures.

Table 2: Functional Consequences and Abundance of m7G Modification
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Domain RNA Type Function
Phenotype of
Disruption /
Quantitative Data

Eukaryota mRNA (5' Cap)

Promote translation,

splicing, export;

prevent degradation.

Essential for cell

viability.

mRNA (Internal)
Regulate translation

efficiency.

Abundance: ~0.02-

0.05% of total G in

mammalian mRNA.

tRNA (G46)

Stabilize tertiary

structure, promote

translation.

Disruption (METTL1

KO): Codon-

dependent decrease

in translation

efficiency for mRNAs

enriched in m7G-

decoded codons.

Abundance:

Stoichiometry of 60-

85% in human tRNAs.

18S rRNA (G1639) Ribosome biogenesis.

Disruption (WBSCR22

Depletion): Impaired

pre-rRNA processing.

Abundance:

Stoichiometry of ~85-

99% in human 18S

rRNA.

Prokaryota tRNA (G46)

Stabilize structure,

essential for

thermotolerance.

Disruption (TrmB KO

in T. thermophilus):

Growth defects at high

temperatures, hypo-

modification of other

nucleosides.

rRNA Antibiotic resistance. Disruption (RsmG KO

in E. coli): Loss of
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aminoglycoside

resistance.

Abundance: m7G is

present in E. coli

mRNA, with a relative

ratio of m7G to Ψ of

approximately 2:12.

Archaea 23S rRNA (G2535) Ribosome function.

Disruption (TK0008

KO in T.

kodakarensis): Loss of

m7G modification in

23S rRNA.

Abundance: Relative

abundance of

modified nucleosides

ranges from 0.02% to

0.76%.

Diagrams of Biosynthesis and Experimental
Workflows
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Caption: m7G Biosynthesis Pathways in Eukaryotes.
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Caption: m7G Biosynthesis Pathway in Prokaryotes.
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Caption: Experimental Workflow for m7G MeRIP-Sequencing.

Experimental Protocols: A Methodological Overview
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The study of m7G has been revolutionized by high-throughput sequencing techniques. These

can be broadly categorized into antibody-based enrichment and chemical-based, nucleotide-

resolution methods.

Methylated RNA Immunoprecipitation Sequencing (m7G
MeRIP-Seq)
m7G MeRIP-Seq is a widely used technique to generate a transcriptome-wide map of m7G

modifications.

Principle: This method relies on an antibody that specifically recognizes and binds to m7G-

modified RNA.

Methodology:

RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and

fragmented into smaller pieces (typically 100-200 nucleotides).

Immunoprecipitation (IP): The fragmented RNA is incubated with magnetic beads

conjugated to an anti-m7G antibody. A parallel "input" sample is processed without the

antibody to serve as a control for non-specific binding and transcript abundance.

Enrichment: The beads are washed to remove non-specifically bound RNA, and the m7G-

containing fragments are then eluted.

Library Preparation and Sequencing: Both the IP and input samples are converted into

cDNA libraries and subjected to high-throughput sequencing.

Data Analysis: Sequencing reads are aligned to a reference genome. Bioinformatic "peak

calling" algorithms identify regions significantly enriched in the IP sample compared to the

input, revealing the locations of m7G modifications.

Chemical-Based Nucleotide-Resolution Mapping
While MeRIP-Seq identifies m7G-containing regions, chemical methods provide single-

nucleotide resolution. These techniques exploit the unique chemical properties of the positively

charged m7G.
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tRNA Reduction and Cleavage Sequencing (TRAC-Seq): This method is optimized for

mapping m7G in tRNAs.

Principle: m7G is sensitive to reduction by sodium borohydride (NaBH₄), which opens the

imidazole ring. Subsequent treatment with aniline specifically cleaves the RNA backbone

at this abasic site.

Methodology: Small RNAs are isolated and treated with NaBH₄ followed by aniline. This

generates fragments with a 5'-phosphate at the cleavage site. A 5' adaptor is ligated to

these fragments, and after library preparation and sequencing, the ligation junction

precisely maps the original m7G site.

m7G Mutational Profiling Sequencing (m7G-MaP-seq): This method identifies m7G sites by

inducing mutations during reverse transcription.

Principle: Similar to TRAC-Seq, RNA is treated with NaBH₄ to create an abasic site from

m7G. However, instead of cleaving the RNA, the abasic site is preserved. During reverse

transcription, the polymerase often misincorporates a nucleotide when it encounters the

abasic site.

Methodology: RNA is treated with NaBH₄, and a cDNA library is prepared. After

sequencing, m7G sites are identified as positions with a statistically significant increase in

mutation frequency in the treated sample compared to an untreated control.

Quantitative Analysis by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry provides the "gold standard" for the

absolute quantification of RNA modifications.

Principle: This method measures the mass-to-charge ratio of individual nucleosides, allowing

for their precise identification and quantification.

Methodology:

RNA Purification and Digestion: A specific RNA species (e.g., tRNA) or total RNA is

purified and completely digested into its constituent nucleosides using a cocktail of

nucleases.
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Separation and Detection: The resulting nucleoside mixture is separated by liquid

chromatography and then ionized and analyzed by a mass spectrometer.

Quantification: The amount of m7G is determined by comparing its signal intensity to that

of the canonical nucleosides (A, U, G, C) and often to a stable-isotope-labeled internal

standard. This allows for the calculation of the precise stoichiometry of the modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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